molecular formula C6H3BrF2S B1524101 4-Bromo-2,5-difluorobenzenethiol CAS No. 1208075-22-2

4-Bromo-2,5-difluorobenzenethiol

Cat. No. B1524101
CAS RN: 1208075-22-2
M. Wt: 225.06 g/mol
InChI Key: XSGKHVPYFWMQQM-UHFFFAOYSA-N
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Description

“4-Bromo-2,5-difluorobenzenethiol” is a chemical compound used as a raw material in organic synthesis . It is also known by its CAS number 1208075-22-2 .

Scientific Research Applications

Efficient Synthesis of Halobenzenes 4-Bromo-2,5-difluorobenzenethiol and similar compounds serve as essential intermediates in synthesizing various derivatives via regioselective bromination and other reactions. These compounds are notably used in the formation of benzynes and related structures, showcasing their role in constructing complex organic molecules (Diemer, Leroux, & Colobert, 2011).

Applications in Material Science The significance of derivatives similar to 4-Bromo-2,5-difluorobenzenethiol extends to material science. For instance, the synthesis of 2,4,5-trifluorobenzoic acid, a compound used in pharmaceuticals and material science, demonstrates the role of such compounds as valuable synthetic intermediates in creating materials with specific functional attributes (Deng et al., 2015).

Facilitation of Polymerization Compounds like 4-Bromo-2,5-difluorobenzenethiol are instrumental in polymerization processes. For instance, 5-(Bromomethyl)-1,3-dihydroxybenzene, which shares structural similarity, undergoes self-condensation to form hyperbranched polymers. These polymers, characterized by numerous phenolic hydroxyl groups, are adaptable for various modifications, underlining the role of such compounds in the synthesis and modification of polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).

Electrochemical Applications The study of electrochemical reactions of halobenzenes, including compounds like 4-Bromo-2,5-difluorobenzenethiol, reveals their potential in facilitating or undergoing various electrochemical processes. These processes are crucial in the synthesis of fluorinated compounds and understanding the reaction mechanisms and conditions that influence these reactions (Horio et al., 1996).

Safety and Hazards

“4-Bromo-2,5-difluorobenzenethiol” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2,5-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGKHVPYFWMQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluorobenzenethiol

CAS RN

1208075-22-2
Record name 4-bromo-2,5-difluorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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